4-(2-Oxiranylmethoxy)benzeneacetonitrile 4-(2-Oxiranylmethoxy)benzeneacetonitrile
Brand Name: Vulcanchem
CAS No.: 35198-42-6
VCID: VC21087094
InChI: InChI=1S/C11H11NO2/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11H,5,7-8H2
SMILES: C1C(O1)COC2=CC=C(C=C2)CC#N
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

4-(2-Oxiranylmethoxy)benzeneacetonitrile

CAS No.: 35198-42-6

Cat. No.: VC21087094

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Oxiranylmethoxy)benzeneacetonitrile - 35198-42-6

Specification

CAS No. 35198-42-6
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 2-[4-(oxiran-2-ylmethoxy)phenyl]acetonitrile
Standard InChI InChI=1S/C11H11NO2/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11H,5,7-8H2
Standard InChI Key WDGZJFDDPCUVPF-UHFFFAOYSA-N
SMILES C1C(O1)COC2=CC=C(C=C2)CC#N
Canonical SMILES C1C(O1)COC2=CC=C(C=C2)CC#N

Introduction

4-(2-Oxiranylmethoxy)benzeneacetonitrile is a chemical compound with the molecular formula C11H11NO2. It is a derivative of benzeneacetonitrile, featuring an oxiranylmethoxy group attached to the benzene ring. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique structural features.

Synthesis and Applications

The synthesis of 4-(2-Oxiranylmethoxy)benzeneacetonitrile typically involves the reaction of a benzeneacetonitrile derivative with an epoxide-forming reagent. This compound can serve as a precursor for various organic transformations, including ring-opening reactions of the epoxide group, which can be used to introduce additional functional groups.

Potential Applications:

  • Pharmaceutical Synthesis: The presence of the nitrile and epoxide groups makes this compound a versatile intermediate for synthesizing complex molecules, potentially useful in drug development.

  • Polymer Chemistry: The reactive epoxide group can be used in polymerization reactions to form novel materials.

Safety and Handling

As with many organic compounds, handling 4-(2-Oxiranylmethoxy)benzeneacetonitrile requires caution. Epoxides are generally considered hazardous due to their potential to cause skin irritation and other health issues. Proper protective equipment, including gloves and safety glasses, should be used when handling this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator